3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride
Overview
Description
3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a cyclopropane ring, and a carboxylate group, all of which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to have bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have been developed with antiproliferative and antioxidant activities .
Action Environment
It is known that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with several enzymes, including cyclooxygenase-2 (COX-2), where it exhibits inhibitory effects . Additionally, it has been shown to interact with proteins involved in cell signaling pathways, such as the glucagon-like peptide-1 (GLP-1) receptor . These interactions are primarily mediated through binding to the active sites of these enzymes and receptors, leading to alterations in their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses and metabolic pathways . Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby impacting overall cellular energy balance and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as COX-2, leading to enzyme inhibition and subsequent reduction in the production of pro-inflammatory mediators . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These molecular interactions underpin the biochemical and cellular effects observed with this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits beneficial effects, such as anti-inflammatory and metabolic modulation . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle . Additionally, it influences the levels of metabolites, including glucose and lactate, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the organic cation transporter (OCT) family . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, typically involving the reaction of a suitable precursor with carbon dioxide.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Cyclopropane Carboxylic Acid: A compound with a cyclopropane ring and a carboxylic acid group, used in various chemical reactions.
Pyrrolidine-2,5-dione: A derivative of pyrrolidine with potential biological activities.
Uniqueness
3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride is unique due to its combination of a pyrrolidine ring, a cyclopropane ring, and a carboxylate group
Properties
IUPAC Name |
pyrrolidin-3-yl cyclopropanecarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(6-1-2-6)11-7-3-4-9-5-7;/h6-7,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJMYNMSFSDLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-53-8 | |
Record name | Cyclopropanecarboxylic acid, 3-pyrrolidinyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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